Cefmetazole Cefmetazole Cefmetazole is a second-generation cephalosporin antibiotic having N(1)-methyltetrazol-5-ylthiomethyl, {[(cyanomethyl)sulfanyl]acetyl}amino and methoxy side-groups at positions 3, 7beta and 7alpha respectively of the parent cephem bicyclic structure. It has a role as an antibacterial drug. It is a conjugate acid of a cefmetazole(1-).
A semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms. It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted.
Cefmetazole is a natural product found in Apis cerana with data available.
Cefmetazole is a second-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefmetazole binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
Brand Name: Vulcanchem
CAS No.: 56796-20-4
VCID: VC21337420
InChI: InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
SMILES: CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Molecular Formula: C15H17N7O5S3
Molecular Weight: 471.5 g/mol

Cefmetazole

CAS No.: 56796-20-4

Cat. No.: VC21337420

Molecular Formula: C15H17N7O5S3

Molecular Weight: 471.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefmetazole - 56796-20-4

CAS No. 56796-20-4
Molecular Formula C15H17N7O5S3
Molecular Weight 471.5 g/mol
IUPAC Name (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Standard InChI Key SNBUBQHDYVFSQF-HIFRSBDPSA-N
Isomeric SMILES CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
SMILES CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Canonical SMILES CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O

Classification and Chemical Properties

Cefmetazole belongs to the cephamycin class of antibiotics and is typically grouped with second-generation cephalosporins due to its similar antimicrobial spectrum and clinical applications . Like other cephamycins, it contains a 7-alpha-methoxy group on the beta-lactam ring, which provides enhanced stability against beta-lactamase enzymes compared to conventional cephalosporins.

Chemical Structure

Physical Properties

Cefmetazole is available as the sodium salt (cefmetazole sodium) for clinical use, which enhances its solubility for parenteral administration. The compound is stable in aqueous solutions and maintains its antimicrobial activity under various physiological conditions, making it suitable for intravenous and intramuscular administration.

Antimicrobial Spectrum and Activity

Cefmetazole exhibits a broad spectrum of antimicrobial activity comparable to that of second-generation cephalosporins, covering gram-positive, gram-negative, and anaerobic bacteria . A distinguishing characteristic of cefmetazole is its activity against Bacteroides fragilis, which sets it apart from many second-generation cephalosporins that lack reliable coverage against this anaerobic pathogen .

Activity Against Resistant Organisms

One of the most clinically significant properties of cefmetazole is its effectiveness against beta-lactamase-producing organisms that demonstrate resistance to first-generation cephalosporins or penicillins . Recent research has highlighted the potential utility of cefmetazole against Extended-Spectrum β-lactamase producing Enterobacterales (ESBL-E), which represents an important advantage in an era of increasing antimicrobial resistance .

Minimum Inhibitory Concentration Data

Table 1: MIC Susceptibility Data for Selected Organisms

MicroorganismMIC Range (μg/ml)
Bacteroides fragilis0.06 - >256
Clostridioides difficile8 - >128
Staphylococcus aureus (including MRSA)0.5 - 256

This data demonstrates the variable susceptibility of different pathogens to cefmetazole, with some strains of Bacteroides fragilis showing high sensitivity (MIC as low as 0.06 μg/ml), while certain strains of Clostridioides difficile require significantly higher concentrations for inhibition .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of cefmetazole supports its clinical utility across various patient populations, including those with renal impairment requiring hemodialysis.

Standard Pharmacokinetics

Cefmetazole demonstrates favorable pharmacokinetic properties that allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of various infections . The drug's distribution, metabolism, and elimination characteristics support a predictable concentration-time profile in most patient populations.

Special Populations

Recent research has focused on establishing pharmacokinetic models for optimal dosing in patients undergoing hemodialysis (HD). A prospective observational study conducted between August 2021 and July 2022 established methods for measuring both total and unbound cefmetazole concentrations using high-performance liquid chromatography (HPLC) with solid-phase extraction and ultrafiltration . This research provided valuable insights for dosing modifications in HD patients, where 1g of cefmetazole was administered via intravenous infusion, rapid intravenous injection after HD, or 30 minutes before the end of HD .

PK/PD Relationship

Cefmetazole, like other beta-lactam antibiotics, demonstrates time-dependent killing, with effectiveness correlated to the time the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen. Recent research has established nomograms using Monte Carlo simulations with a 90% probability of target attainment at 70% free time above the MIC, providing valuable guidance for optimal dosing regimens .

Clinical Applications

Cefmetazole has been studied in various clinical settings and has demonstrated effectiveness in treating a wide range of infections.

Therapeutic Indications

Clinical investigations have established the efficacy of cefmetazole in treating multiple types of infections, including:

  • Gynecologic infections

  • Intraabdominal infections

  • Urinary tract infections

  • Respiratory tract infections

  • Skin and soft tissue infections

Prophylactic Use

Beyond its therapeutic applications, cefmetazole has shown utility as a prophylactic agent. When administered preoperatively, it may reduce the frequency of infections in certain clean-contaminated or potentially contaminated procedures, including:

  • Cesarean section

  • Abdominal or vaginal hysterectomy

  • Cholecystectomy (in high-risk patients)

  • Colorectal surgery

This prophylactic efficacy further establishes cefmetazole as a versatile antimicrobial agent with applications beyond acute infection treatment.

Comparative Effectiveness Studies

Recent clinical research has provided valuable insights into the comparative effectiveness of cefmetazole relative to other antimicrobial agents, particularly in the treatment of urinary tract infections.

Comparison with Flomoxef

A recent study analyzed data from the Japan Medical Data Center (JMDC) Claims Database to compare the effectiveness of cefmetazole versus flomoxef in treating urinary tract infections . The analysis revealed that both agents demonstrated similar susceptibility against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae, including ESBL-producing strains .

Clinical Outcomes

The comparative study found significant differences in hospital stay duration between the two treatment groups. Patients receiving cefmetazole had a median hospital stay of 11 days (95% confidence interval [CI]: 11–11), compared to 4 days (95% CI: 3–5) for patients receiving flomoxef, representing a statistically significant difference (log-rank test, P < 0.001) .

Even after propensity score matching to balance baseline characteristics, patients in the cefmetazole group had a longer median time to discharge (8.5 days, 95% CI: 8–9) compared to those in the flomoxef group (5 days, 95% CI: 5–6) . This difference persisted despite adjustments for various confounding factors.

Adverse EventCefmetazoleFlomoxef
C. difficile infectionHigher frequencyLower frequency
Renal impairmentPresentLess common
Disulfiram-like reactionPresent due to NMTTVariable

Monitoring Recommendations

Based on the known adverse effect profile, patients receiving cefmetazole should be monitored for:

  • Signs of bleeding or abnormal coagulation, particularly with prolonged therapy

  • Reactions following alcohol consumption

  • Renal function, especially in patients with pre-existing renal impairment

  • Symptoms of C. difficile-associated diarrhea

Dosing Strategies and Optimization

Optimizing cefmetazole dosing requires consideration of patient-specific factors, particularly renal function status.

Standard Dosing

For patients with normal renal function, the pharmacokinetics of cefmetazole support administration 2-3 times daily for effective treatment of susceptible infections . Specific dosing regimens may vary based on the site and severity of infection.

Renal Adjustment and Hemodialysis

Recent research has focused on developing evidence-based approaches to cefmetazole dosing in patients with impaired renal function, including those requiring hemodialysis. A prospective study established that dosing regimens for non-hemodialysis patients should be determined based on modified creatinine clearance (CLCR) calculated using measured body weight with the Cockcroft–Gault equation .

For hemodialysis patients, specific administration timing (post-dialysis or 30 minutes before the end of dialysis) with appropriate dose adjustments has been investigated to maintain therapeutic concentrations . These findings provide valuable guidance for clinicians managing infections in this complex patient population.

Current Place in Antimicrobial Therapy

Despite the availability of newer antimicrobial agents, cefmetazole maintains an important place in contemporary clinical practice, particularly for specific indications.

Role in ESBL-Producing Infections

The effectiveness of cefmetazole against ESBL-producing organisms positions it as a valuable option for treating infections caused by these increasingly common resistant pathogens . This characteristic may help preserve the use of carbapenems, which are often considered drugs of last resort for multidrug-resistant gram-negative infections.

Alternative to Second-Generation Cephalosporins

Based on its antimicrobial spectrum, pharmacokinetic properties, and clinical trial data, cefmetazole may be considered when a second-generation cephalosporin is indicated, particularly when coverage against Bacteroides fragilis or beta-lactamase-producing organisms is desired .

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